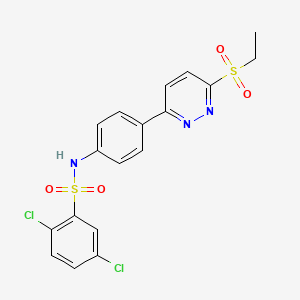

2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-16(21-22-18)12-3-6-14(7-4-12)23-29(26,27)17-11-13(19)5-8-15(17)20/h3-11,23H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARPEERURPXCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS: 921544-91-4) is a complex organic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This compound features a unique molecular structure that includes two chlorine atoms, an ethylsulfonyl group, and a pyridazin-3-yl moiety. Its molecular formula is , with a molecular weight of 436.3 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties, particularly against bacterial strains and biofilms.

Antimicrobial Properties

- Bactericidal Activity : The compound has demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) indicate effectiveness in inhibiting bacterial growth.

-

Biofilm Inhibition : Studies have shown that this compound can inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The biofilm inhibitory concentration (MBIC) values suggest that the compound is more effective than conventional antibiotics in certain cases.

Bacterial Strain MIC (μg/mL) MBIC (μg/mL) Staphylococcus aureus 15.625 62.216 Pseudomonas aeruginosa 31.108 124.432

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Protein Synthesis : The compound appears to interfere with the protein synthesis pathways within bacterial cells.

- Disruption of Nucleic Acid Synthesis : It also inhibits nucleic acid and peptidoglycan production, further contributing to its bactericidal effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Study on MRSA Infections : A clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to standard treatments.

- Veterinary Applications : Research conducted on animal models indicated that this compound could improve health markers in treated animals suffering from bacterial infections, supporting its potential use in veterinary medicine.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. In contrast, the diethoxy analog’s ethoxy groups may improve solubility but reduce binding specificity due to steric bulk .

- Sulfonamide Acidity : The electron-withdrawing Cl groups lower the pKa of the sulfonamide NH, increasing hydrogen-bonding capacity. This could improve target engagement compared to the diethoxy analog, where electron-donating ethoxy groups may weaken such interactions .

Data Analysis and Research Findings

Binding Affinity and Selectivity

Sulfonamides with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit stronger binding to ATP-binding pockets in kinases due to enhanced dipole interactions. For example, in a study of VEGFR-2 inhibitors, chloro-substituted sulfonamides showed IC₅₀ values 3–5× lower than ethoxy-substituted analogs .

Pharmacokinetic Properties

- Metabolic Stability : Chlorine atoms may reduce oxidative metabolism in the liver, extending half-life compared to ethoxy groups, which are prone to O-dealkylation .

- Toxicity: Dichloro derivatives carry a higher risk of off-target effects due to nonspecific alkylation, whereas ethoxy groups are generally better tolerated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : Adapt protocols from benzenesulfonamide derivatives (e.g., coupling benzenesulfonyl chloride with amine intermediates in pyridine with DMAP catalysis). Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization ensures high purity .

- Key Considerations : Monitor reaction progress with TLC or HPLC. Use spectroscopic techniques (NMR, IR) to confirm intermediate structures.

Q. How should researchers characterize the physicochemical properties of this compound?

- Techniques :

- Structural Analysis : X-ray crystallography or NMR (¹H/¹³C) to confirm regiochemistry and substituent orientation.

- Physicochemical Parameters : Determine density (~1.5 g/cm³), hydrogen-bonding capacity (1 donor, 5 acceptors), and topological polar surface area (86.4 Ų) using computational tools like Gaussian or COSMO-RS .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (exact mass: ~367.06 g/mol) .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating this compound’s inhibitory activity against kinase targets like Syk or Wnt/β-catenin?

- Assay Design :

- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with Syk or β-catenin isoforms. Compare IC₅₀ values to known inhibitors like BAY 61-3606 or FH535 .

- Cell-Based Models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 for Wnt-driven tumors). Validate target engagement via Western blotting (e.g., β-catenin degradation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Approach :

- Modify Key Substituents : Vary the ethylsulfonyl group (e.g., replace with morpholino or piperazine moieties) to assess impact on kinase selectivity .

- Bioisosteric Replacement : Substitute the dichlorobenzenesulfonamide group with trifluoromethyl or methoxy analogs to enhance solubility or binding affinity.

- Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger) to predict interactions with Syk or PPARγ active sites .

Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?

- Protocols :

- Pharmacokinetics : Administer via oral gavage in rodents; measure plasma half-life, bioavailability, and metabolite profiling (LC-MS/MS). Prioritize compounds with logP ~3 for balanced solubility/permeability .

- Efficacy Testing : Use xenograft models (e.g., colorectal cancer with APC mutations) to evaluate tumor growth inhibition. Pair with biomarker analysis (e.g., β-catenin levels in serum) .

Q. How should researchers address contradictions in biological activity data across different assays?

- Resolution Strategies :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., biochemical vs. cellular assays) to rule out false positives.

- Buffer Optimization : Test varying pH or ionic strength to identify assay-specific artifacts.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.